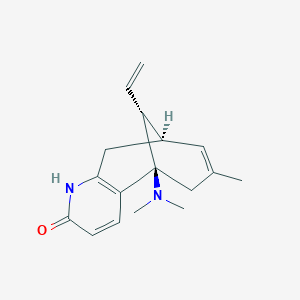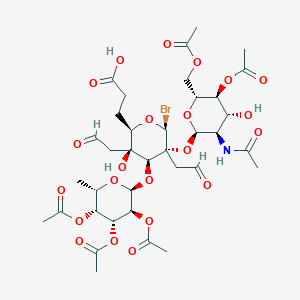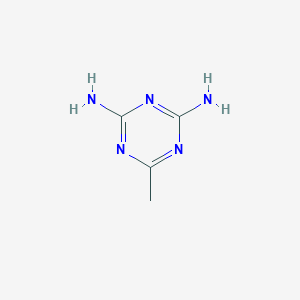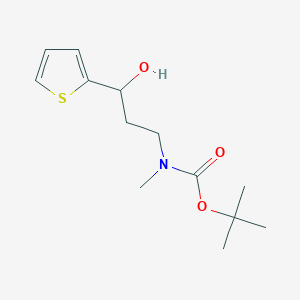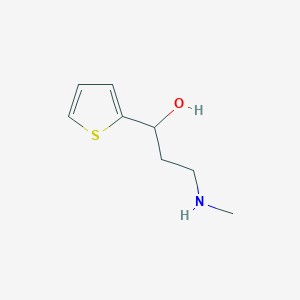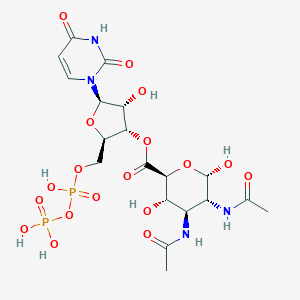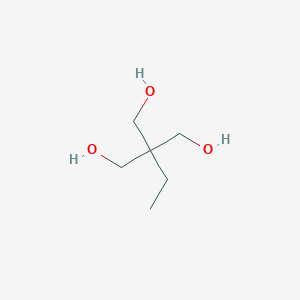
Trimethylolpropane
Overview
Description
Synthesis Analysis
TMP is synthesized from n-butyraldehyde, formaldehyde, and sodium hydroxide through aldol condensation and Cannizzaro reactions. The conversion rate of TMP can reach ≥92%, with the total yield being ≥75% after processes like solvent extraction, desalination, high vacuum distillation, and recrystallization (Zhang Xiao-qian, 2009). Another method discussed is the synthesis of TMP from n-butanal and formaldehyde using either NaOH or N(C_2H_5)_3 as catalysts, highlighting the technological progress in TMP synthesis and its market prospects (Liu Wen-yan, 2003).
Molecular Structure Analysis
The molecular structure of TMP allows for its functionality in the synthesis of various esters, including trimethylolpropane trioleate (TMPTO), by esterification of oleic acid without solvent and using solid acid catalysts. This process is characterized by TMPTO's excellent viscosity-temperature property, low-temperature fluidity, and compatibility with conventional additives (Yanxia Wu, Weimin Li, Xiaobo Wang, 2015).
Chemical Reactions and Properties
TMP esters synthesized from fatty acid methyl esters (FAMEs) and TMP produce fluids suitable as lubricant base oils, exhibiting good stability and low-temperature performances. This synthesis involves transesterification of vegetable oil to produce FAMEs, which are then linked to TMP to form TMP triesters with suitable properties for lubricant applications (Jieyu Nie, Jianheng Shen, Y. Shim, T. Tse, M. Reaney, 2020).
Physical Properties Analysis
The physical properties of TMP and its derivatives, such as TMPTO, have been extensively studied. TMPTO, for example, exhibits excellent low-temperature fluidity, high flash point, and good foaming stability, making it a potential lubricating base oil due to its comprehensive performance (Yanxia Wu, Weimin Li, Xiaobo Wang, 2015).
Scientific Research Applications
Analysis in Wastewater : TMP has been identified as a significant organic component in wastewater. A study by Xing et al. (2017) developed an optimized method to determine 23 organic components in TMP wastewater, highlighting its environmental impact and the need for effective wastewater analysis (Xing, Xi, Zuo, Zhou, & Song, 2017).
Material Properties : Worzakowska (2018) investigated the material properties of Poly(trimethylolpropane trimethacrylate), modified with 3-phenylprop-2-en-1-ol esters, finding changes in stiffness, glass transition temperature, thermal stability, and tensile strength (Worzakowska, 2018).
Biolubricant Synthesis : TMP is used in synthesizing biolubricants. Qiao et al. (2017) showed that TMPTO, a biolubricant, can be synthesized using oleic acid and TMP, offering potential environmental benefits with excellent lubricant properties (Qiao, Shi, Wang, Lin, & Jiang, 2017).
Food Contact Material Safety : A 2010 study by Flavourings assessed the safety of TMP for use in PET food contact materials. It was found safe for all types of foods except fatty, high-alcoholic, and dairy products (Flavourings, 2010).
Lubricant Properties : Wu, Li, & Wang (2015) examined TMP trioleate as a lubricating base oil, finding excellent viscosity-temperature properties and potential as a lubricating oil (Wu, Li, & Wang, 2015).
Wear Prevention in Engine Lubrication : A palm oil-based TMP ester was studied by Zulkifli et al. (2013) for its potential to reduce wear and friction in engine lubrication, offering a biodegradable alternative to petroleum-based lubricants (Zulkifli, Kalam, Masjuki, Shahabuddin, & Yunus, 2013).
Safety And Hazards
TMP is stable under normal conditions of use. Avoid contact with moisture in storage. Avoid contact with phosphorus compounds, nitric acid, hydrogen peroxide, and strong oxidizing agents. Heating to decomposition may release carbon monoxide, carbon dioxide, and other potentially toxic fumes . It is recommended to avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure .
Future Directions
There are prospects of plant-based TMP esters in the biolubricant formulation for various applications . Even though plant-based TMP lubricants have huge advantages over mineral oils, they have other challenging issues such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection . The microwave-assisted transesterification of palm oil-based methyl ester to trimethylolpropane ester was 3.1 folds faster in the presence of microwave irradiation .
properties
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCRDAZUWHFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Record name | trimethylolpropane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trimethylolpropane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
187041-27-6 | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187041-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2026448 | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White crystalline chunks; [MSDSonline] | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylolpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
160 °C @ 5 MM HG | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALL PROP IN WATER, ALCOHOL; INSOL IN BENZENE, CARBON TETRACHLORIDE | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000449 [mmHg] | |
| Record name | Trimethylolpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylolpropane | |
Color/Form |
WHITE POWDER OR PLATES, COLORLESS CRYSTALS | |
CAS RN |
77-99-6 | |
| Record name | Trimethylolpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Tris(hydroxymethyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylolpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLOLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090GDF4HBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
| Record name | 1,1,1-TRIS(HYDROXYMETHYL)PROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

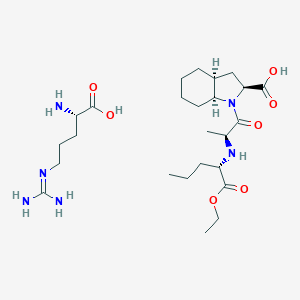

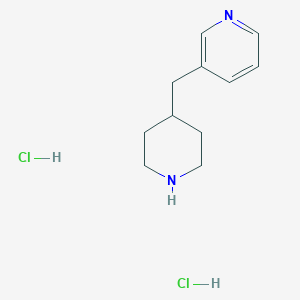
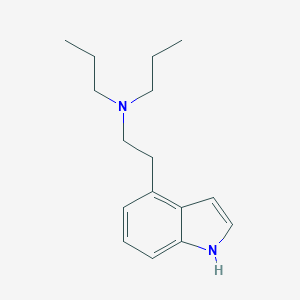

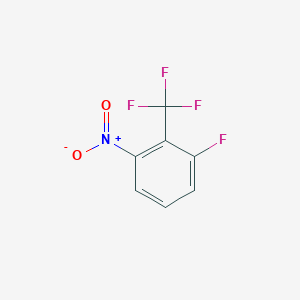
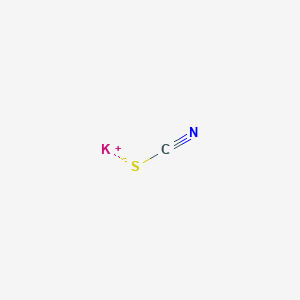
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
